molecular formula C9H7BrOS B064479 2-Bromo-6-methoxybenzo[b]thiophene CAS No. 183133-90-6

2-Bromo-6-methoxybenzo[b]thiophene

Cat. No. B064479
Key on ui cas rn: 183133-90-6
M. Wt: 243.12 g/mol
InChI Key: ZPGUHASFFYDIDX-UHFFFAOYSA-N
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Patent
US07476691B2

Procedure details

N-bromosuccinimide (14.70 g, 82.59 mmol) and p-toluenesulfonic acid (2.70 g, 15.68 mmol) were added to a solution of benzothiophene (3) (15.10 g, 92.07 mmol) in 1,2-dichloroethane (300 ml). The mixture was maintained at 70° C. for 35 min, cooled in an ice bath, and the succinimide was removed by filtration. The solution was extracted with saturated sodium bicarbonate solution, dried over Na2SO4, filtered, and concentrated under vacuum to give 22.00 g as an oil. Crystallisation from pentane afforded a white solid (16.50 g, 74%), mp 62° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:20][O:21][C:22]1[CH:30]=[CH:29][C:25]2[CH:26]=[CH:27][S:28][C:24]=2[CH:23]=1>ClCCCl>[Br:1][C:27]1[S:28][C:24]2[CH:23]=[C:22]([O:21][CH3:20])[CH:30]=[CH:29][C:25]=2[CH:26]=1

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
15.1 g
Type
reactant
Smiles
COC1=CC2=C(C=CS2)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the succinimide was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give 22.00 g as an oil
CUSTOM
Type
CUSTOM
Details
Crystallisation from pentane

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC2=C(C1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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